molecular formula C18H17ClFN3O2 B2401336 methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate CAS No. 941919-23-9

methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

Cat. No.: B2401336
CAS No.: 941919-23-9
M. Wt: 361.8
InChI Key: LEYMESNGMVVDEL-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it might have biological activity, as both benzimidazole and carbamate moieties are found in a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a bicyclic compound consisting of fused benzene and imidazole rings. It also contains a carbamate group, which consists of a carbonyl group (C=O) and an amine group (NH2) linked by an ester bond to a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and carbamate groups. For instance, the benzimidazole moiety can undergo electrophilic substitution, while the carbamate group can participate in ester hydrolysis and aminolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole and carbamate groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Nanoparticle Carriers for Agricultural Applications

The application of carbendazim derivatives, such as methyl-2-benzimidazole carbamate (MBC), in agriculture through nanoparticle carriers has been explored to enhance the efficiency and reduce the environmental impact of fungicides. Solid lipid nanoparticles and polymeric nanocapsules containing MBC have shown high association efficiency and modified release profiles, potentially offering a more targeted approach to plant disease prevention with decreased toxicity (Campos et al., 2015).

Anticancer Agents

Benzimidazole derivatives have been evaluated for their potential as anticancer agents. Novel substituted benzimidazole compounds have demonstrated significant in vitro cytotoxicity against a range of human tumor cell lines, with specific compounds showing potent growth inhibition. This highlights the potential of benzimidazole derivatives for further optimization as antitumor agents (Penthala et al., 2011).

Non-Linear Optical (NLO) Materials

The synthesis and characterization of benzimidazole compounds have revealed their potential as NLO materials. Through theoretical and experimental studies, certain benzimidazole derivatives have been identified as promising candidates for various NLO device applications due to significant molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan et al., 2019).

Catalysis

Benzimidazole-based N-heterocyclic carbenes (NHCs) have demonstrated effectiveness as nucleophilic catalysts in transesterification/acylation reactions. These catalysts facilitate the acylation of alcohols under mild conditions, highlighting their versatility and potential in synthetic organic chemistry (Grasa et al., 2002).

Environmental Remediation

Studies on the degradation of carbendazim (MBC) by Rhodococcus erythropolis illustrate the potential for biological approaches to mitigate the environmental impact of widely used fungicides. The bacterium efficiently degrades carbendazim, offering a promising solution for cleaning up contaminated sites (Zhang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

methyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-22(18(24)25-2)11-17-21-15-8-3-4-9-16(15)23(17)10-12-13(19)6-5-7-14(12)20/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYMESNGMVVDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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